![molecular formula C13H8Cl2O2 B6378643 6-(2,4-Dichlorophenyl)-2-formylphenol, 95% CAS No. 1261919-27-0](/img/structure/B6378643.png)
6-(2,4-Dichlorophenyl)-2-formylphenol, 95%
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Overview
Description
6-(2,4-Dichlorophenyl)-2-formylphenol, 95% (6-DCF) is a phenolic compound with a variety of applications in scientific research. It is used to study the molecular mechanisms of action and biochemical and physiological effects of compounds in laboratory experiments. 6-DCF is a white to yellowish crystalline solid that is soluble in water and has a molecular formula of C₁₁H₉Cl₂O₂. It is a chlorinated phenol derivative and is also known as 2,4-dichloro-6-formylphenol.
Scientific Research Applications
6-DCF has many applications in scientific research. It is used to study the molecular mechanisms of action and biochemical and physiological effects of compounds in laboratory experiments. For example, it has been used to study the effects of drugs on the brain, as well as to study the effects of environmental pollutants on human health. It is also used to study the effects of hormones on cell signaling pathways, and to study the effects of DNA-binding proteins on gene expression.
Mechanism of Action
The mechanism of action of 6-DCF is not fully understood. However, it is known that 6-DCF is able to bind to certain proteins in the body, such as the enzyme cytochrome P450. This binding can result in the inhibition of the enzyme, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
6-DCF has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which can lead to decreased drug metabolism. It can also inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. In addition, 6-DCF has been shown to inhibit the enzyme NADPH oxidase, which can lead to decreased levels of reactive oxygen species in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-DCF in laboratory experiments is that it is a relatively inexpensive compound that is readily available. However, there are some limitations to using 6-DCF in experiments. The compound is not water-soluble, so it must be dissolved in an organic solvent before it can be used. In addition, the compound is not very stable and can degrade over time.
Future Directions
There are a number of potential future directions for the use of 6-DCF in scientific research. One potential direction is to use the compound to study the effects of environmental pollutants on human health. Another potential direction is to use the compound to study the effects of hormones on cell signaling pathways. Finally, 6-DCF could be used to study the effects of DNA-binding proteins on gene expression.
Synthesis Methods
The most common method for synthesizing 6-DCF is the Friedel-Crafts acylation reaction. This is a reaction between an aromatic compound and an acid chloride in the presence of an aluminum chloride catalyst. The reaction produces an acylated aromatic compound, in this case 6-DCF. The reaction is typically carried out in an organic solvent such as diethyl ether or benzene.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBQBVVCNKEGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685280 |
Source
|
Record name | 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261919-27-0 |
Source
|
Record name | 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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